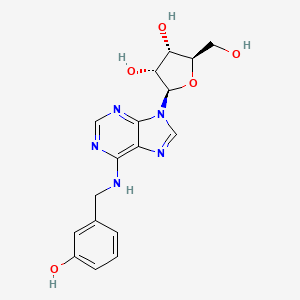

(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule featuring a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

Attachment of the Hydroxybenzyl Group: This step involves the nucleophilic substitution reaction where the hydroxybenzylamine is introduced to the purine base.

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, often involving the use of protecting groups to ensure selective reactions at desired positions.

Final Assembly: The final step involves the coupling of the purine base with the tetrahydrofuran ring, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.

Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Aldehydes, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

Nucleoside Analogues: The compound can be used as a building block for the synthesis of nucleoside analogues, which are crucial in the study of DNA and RNA functions.

Biology

Enzyme Inhibition: It can act as an inhibitor for enzymes involved in nucleic acid metabolism, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicine

Antiviral Agents: Due to its structural similarity to natural nucleosides, the compound can be explored as a potential antiviral agent, particularly against viruses that rely on nucleoside analogues for replication.

Anticancer Agents: The compound’s ability to interfere with nucleic acid synthesis makes it a candidate for anticancer drug development.

Industry

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting viral infections and cancer.

Mechanism of Action

The compound exerts its effects primarily through its interaction with nucleic acid synthesis pathways. By mimicking natural nucleosides, it can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or virus-infected cells.

Comparison with Similar Compounds

Similar Compounds

Acyclovir: A well-known antiviral drug that also mimics nucleosides.

Zidovudine: An antiretroviral medication used to treat HIV.

Gemcitabine: A nucleoside analogue used in chemotherapy.

Uniqueness

The compound’s unique structure, featuring a hydroxybenzyl group and a tetrahydrofuran ring, distinguishes it from other nucleoside analogues. This structural uniqueness may confer specific advantages in terms of binding affinity and selectivity for certain enzymes or receptors.

Conclusion

The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol holds significant potential in various fields of scientific research and industry. Its unique structure and versatile reactivity make it a valuable candidate for the development of new therapeutic agents and the study of nucleic acid-related processes.

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known by its CAS number 96323-22-7, is a nucleoside analog that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a purine base and a tetrahydrofuran sugar moiety. The molecular formula is C19H22N6O4 with a molecular weight of 398.42 g/mol. Its structural features suggest potential interactions with biological macromolecules such as nucleic acids and proteins.

Mechanisms of Biological Activity

The biological activity of this compound can primarily be attributed to its interaction with purine metabolism pathways. It acts as a modulator in various biochemical processes, including:

- Inhibition of Purine Biosynthesis : The compound may inhibit enzymes involved in purine biosynthesis, similar to other nucleoside analogs which target de novo synthesis pathways in rapidly dividing cells .

- Antiviral and Antitumor Activities : Preliminary studies indicate that similar compounds exhibit significant cytotoxic effects against various tumor cell lines and antiviral properties against certain viral infections .

Table of Biological Activities

| Activity Type | IC50 Value (nM) | Target | Reference |

|---|---|---|---|

| Cytotoxicity | 162181.01 | Tumor Cell Lines | |

| Antiviral Activity | Variable | Viral Replication Mechanisms | |

| Enzyme Inhibition | Not Specified | Purine Biosynthesis Enzymes |

Case Study 1: Cytotoxic Effects

A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated that it exhibited significant cytotoxicity with an IC50 value in the micromolar range, suggesting potential as an anticancer agent. The mechanism was proposed to involve interference with DNA synthesis due to its structural similarity to natural nucleosides .

Case Study 2: Antiviral Properties

Research into the antiviral properties of similar tetrahydrofuran derivatives revealed that they could inhibit viral replication effectively. These compounds were shown to disrupt viral entry or replication processes, making them candidates for further development as antiviral therapeutics .

Case Study 3: Enzyme Interaction

Investigations into the interaction of this compound with purine biosynthetic enzymes demonstrated that it could serve as a competitive inhibitor. This finding aligns with the behavior of other nucleoside analogs which target metabolic pathways critical for cell proliferation .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTVBCOBYCGDJR-LSCFUAHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.